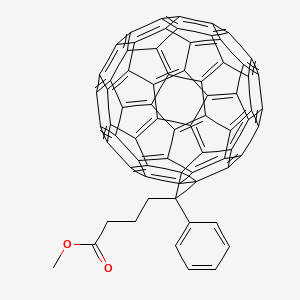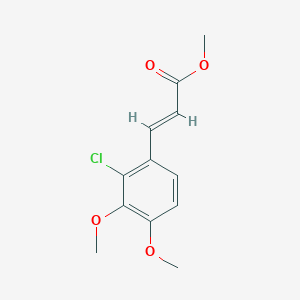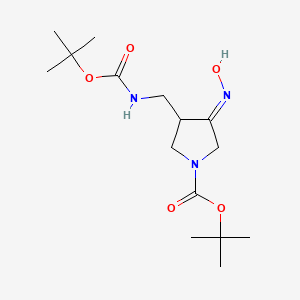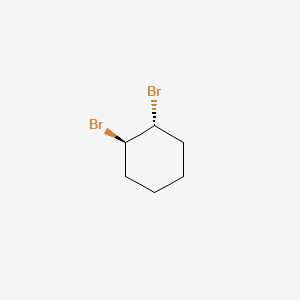
LUBAZODONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lubazodone, also known by its developmental code names YM-992 and YM-35995, is an experimental antidepressant. It was under development by Yamanouchi for the treatment of major depressive disorder in the late 1990s and early 2000s but was never marketed . This compound acts as a serotonin reuptake inhibitor and 5-HT2A receptor antagonist, making it a serotonin antagonist and reuptake inhibitor (SARI) .
Preparation Methods
The synthesis of Lubazodone involves several steps, starting with the preparation of the key intermediate, (7-fluoro-2,3-dihydro-1H-inden-4-yl)oxymethyl chloride. This intermediate is then reacted with morpholine under specific conditions to yield this compound . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
Lubazodone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols can replace the fluorine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Lubazodone has been studied primarily for its potential use in treating major depressive disorder and obsessive-compulsive disorder . Its unique mechanism of action as a serotonin reuptake inhibitor and 5-HT2A receptor antagonist makes it a valuable compound for research in neuropharmacology. Additionally, its structural similarity to other antidepressants like trazodone and nefazodone allows for comparative studies to understand the nuances of serotonin modulation .
Mechanism of Action
Lubazodone exerts its effects by inhibiting the reuptake of serotonin and antagonizing the 5-HT2A receptor . This dual action increases the availability of serotonin in the synaptic cleft and modulates serotonin receptor activity, which is believed to contribute to its antidepressant effects. The molecular targets involved include the serotonin transporter (SERT) and the 5-HT2A receptor .
Comparison with Similar Compounds
Lubazodone is structurally related to trazodone and nefazodone but differs in its pharmacological profile. It is a stronger serotonin reuptake inhibitor and a weaker 5-HT2A receptor antagonist compared to trazodone and nefazodone . This balanced action as a SARI makes this compound unique among its peers. Similar compounds include:
Trazodone: Primarily a 5-HT2A receptor antagonist with moderate serotonin reuptake inhibition.
Nefazodone: Similar to trazodone but with a different side effect profile.
Vilazodone: A serotonin reuptake inhibitor and partial agonist at the 5-HT1A receptor.
This compound’s unique balance of serotonin reuptake inhibition and 5-HT2A receptor antagonism offers a distinct approach to treating depression, potentially with fewer side effects compared to other antidepressants.
Properties
CAS No. |
161178-21-8 |
|---|---|
Molecular Formula |
C14H18FNO2 |
Molecular Weight |
251.299 |
Synonyms |
LUBAZODONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]acetamide](/img/structure/B1142920.png)






![4-Methyl-2-(3-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142936.png)

